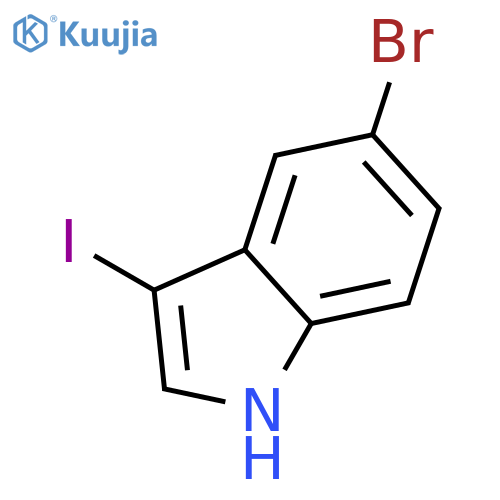Cas no 868694-19-3 (5-bromo-3-iodo-1H-indole)

5-bromo-3-iodo-1H-indole structure
商品名:5-bromo-3-iodo-1H-indole
5-bromo-3-iodo-1H-indole 化学的及び物理的性質
名前と識別子
-
- 5-bromo-3-iodo-1H-indole
- 1H-Indole, 5-bromo-3-iodo-
- 1H-INDOLE, 5-BROMO-3-IODO
- EN300-243666
- F15896
- SCHEMBL19280727
- DTXSID80595868
- 868694-19-3
- AKOS015834504
- CS-0128683
- DTXCID60546631
-
- MDL: MFCD13177472
- インチ: InChI=1S/C8H5BrIN/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H
- InChIKey: OCYVXFHJBHFPSD-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1Br)C(=CN2)I
計算された属性
- せいみつぶんしりょう: 320.86500
- どういたいしつりょう: 320.86501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 15.8Ų
じっけんとくせい
- PSA: 15.79000
- LogP: 3.53500
5-bromo-3-iodo-1H-indole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243666-0.05g |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95% | 0.05g |
$184.0 | 2024-06-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199323-10g |
5-Bromo-3-iodo-1H-indole |
868694-19-3 | 97% | 10g |
¥20311.00 | 2024-04-27 | |
| eNovation Chemicals LLC | D782728-1g |
1H-Indole, 5-bromo-3-iodo- |
868694-19-3 | 95% | 1g |
$458 | 2024-07-28 | |
| Apollo Scientific | OR305539-1g |
5-Bromo-3-iodo-1H-indole |
868694-19-3 | 1g |
£595.00 | 2024-05-24 | ||
| Enamine | EN300-243666-100mg |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95.0% | 100mg |
$553.0 | 2022-02-28 | |
| Alichem | A199008842-1g |
5-Bromo-3-iodo-1H-indole |
868694-19-3 | 95% | 1g |
$400.00 | 2023-08-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0504-500MG |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95% | 500MG |
¥ 2,574.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0504-5G |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95% | 5g |
¥ 9,655.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0504-10G |
5-bromo-3-iodo-1H-indole |
868694-19-3 | 95% | 10g |
¥ 14,322.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1199323-5g |
5-Bromo-3-iodo-1H-indole |
868694-19-3 | 97% | 5g |
¥15799.00 | 2024-04-27 |
5-bromo-3-iodo-1H-indole 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
868694-19-3 (5-bromo-3-iodo-1H-indole) 関連製品
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:868694-19-3)5-bromo-3-iodo-1H-indole

清らかである:99%/99%/99%/99%/99%
はかる:250.0mg/500.0mg/1.0g/5.0g/10.0g
価格 ($):193.0/322.0/403.0/1209.0/1794.0